molecular formula C26H40N2 B14135151 1,1'-(Ethane-1,2-diyl)bis[4-methyl-2-(2-methylcyclohexyl)-1H-pyrrole] CAS No. 88960-69-4

1,1'-(Ethane-1,2-diyl)bis[4-methyl-2-(2-methylcyclohexyl)-1H-pyrrole]

Cat. No.: B14135151
CAS No.: 88960-69-4
M. Wt: 380.6 g/mol
InChI Key: VZTKXJYNOHIZRR-UHFFFAOYSA-N
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Description

1,1’-(Ethane-1,2-diyl)bis[4-methyl-2-(2-methylcyclohexyl)-1H-pyrrole] is a complex organic compound with a unique structure that includes pyrrole rings and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Ethane-1,2-diyl)bis[4-methyl-2-(2-methylcyclohexyl)-1H-pyrrole] typically involves the reaction of 4-methyl-2-(2-methylcyclohexyl)-1H-pyrrole with ethane-1,2-diyl bis(bromide) under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Ethane-1,2-diyl)bis[4-methyl-2-(2-methylcyclohexyl)-1H-pyrrole] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole rings or cyclohexyl groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,1’-(Ethane-1,2-diyl)bis[4-methyl-2-(2-methylcyclohexyl)-1H-pyrrole] has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis[4-methyl-2-(2-methylcyclohexyl)-1H-pyrrole] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(Ethane-1,2-diyl)bis[4-methyl-1H-pyrrole]
  • 1,1’-(Ethane-1,2-diyl)bis[4-methyl-2-(cyclohexyl)-1H-pyrrole]
  • 1,1’-(Ethane-1,2-diyl)bis[4-methyl-2-(2-ethylcyclohexyl)-1H-pyrrole]

Uniqueness

1,1’-(Ethane-1,2-diyl)bis[4-methyl-2-(2-methylcyclohexyl)-1H-pyrrole] is unique due to the presence of both pyrrole rings and 2-methylcyclohexyl groups. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications.

Properties

CAS No.

88960-69-4

Molecular Formula

C26H40N2

Molecular Weight

380.6 g/mol

IUPAC Name

4-methyl-2-(2-methylcyclohexyl)-1-[2-[4-methyl-2-(2-methylcyclohexyl)pyrrol-1-yl]ethyl]pyrrole

InChI

InChI=1S/C26H40N2/c1-19-15-25(23-11-7-5-9-21(23)3)27(17-19)13-14-28-18-20(2)16-26(28)24-12-8-6-10-22(24)4/h15-18,21-24H,5-14H2,1-4H3

InChI Key

VZTKXJYNOHIZRR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1C2=CC(=CN2CCN3C=C(C=C3C4CCCCC4C)C)C

Origin of Product

United States

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